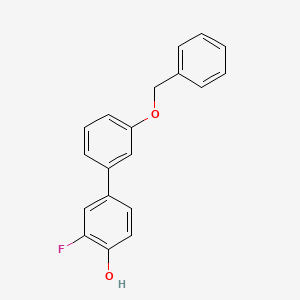
5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) is a chemical compound with a wide range of applications in scientific research. It is a white solid with a melting point of approximately 90-93°C, and is soluble in ethanol, methanol, and aqueous alkaline solutions. This compound exhibits a variety of interesting properties and has been used in a number of studies involving biochemistry and physiology.
Applications De Recherche Scientifique
5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as 4-N,N-dimethylsulfamoylphenyl-3-fluorophenyl ketones and 4-N,N-dimethylsulfamoylphenyl-3-fluorophenyl sulfones. It has also been used as a catalyst in the synthesis of polymers and as a starting material in the synthesis of a variety of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, it is believed to inhibit the activity of certain bacteria, such as Staphylococcus aureus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) in lab experiments is that it is a relatively inexpensive and readily available reagent. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%). One potential direction is the development of new pharmaceuticals that utilize the compound as a starting material. In addition, further research could be conducted to investigate the biochemical and physiological effects of the compound. Other potential directions include the development of new synthetic methods using the compound and the investigation of its potential as an antibacterial agent.
Méthodes De Synthèse
5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) can be synthesized using a two-step method. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenol with 3-fluorobenzoic acid in the presence of a base, such as sodium hydroxide, to form an intermediate. The intermediate is then reacted with sodium hydroxide to form the final product. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80-90°C.
Propriétés
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKOBGCIZZXHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6375283.png)
